2-(Dimethylamino)non-3-YN-1-OL
Description
2-(Dimethylamino)non-3-YN-1-OL is a tertiary amine-alcohol hybrid compound featuring a nine-carbon backbone with a terminal propargyl alcohol (-C≡C-CH2OH) moiety and a dimethylamino (-N(CH3)2) group at position 2.
Properties
CAS No. |
62753-03-1 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-(dimethylamino)non-3-yn-1-ol |
InChI |
InChI=1S/C11H21NO/c1-4-5-6-7-8-9-11(10-13)12(2)3/h11,13H,4-7,10H2,1-3H3 |
InChI Key |
FLUBYSOYJPLWBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC(CO)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)non-3-YN-1-OL typically involves the reaction of a suitable alkyne with dimethylamine. One common method involves the use of propargyl alcohol as a starting material, which undergoes a reaction with dimethylamine in the presence of a catalyst such as copper iodide (CuI) and a solvent like tetrahydrofuran (THF). The reaction is carried out under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)non-3-YN-1-OL can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or sulfonates can be used in the presence of a base.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted amines.
Scientific Research Applications
2-(Dimethylamino)non-3-YN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)non-3-YN-1-OL involves its interaction with molecular targets such as enzymes and receptors. The tertiary amine group can form hydrogen bonds and electrostatic interactions with target molecules, while the alkyne group can participate in covalent bonding. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Research Findings and Implications
- Reactivity in Polymer Systems: Dimethylamino groups enhance electron donation, improving initiation efficiency in resins.
- Structural Trade-offs: Longer aliphatic chains (e.g., nonyl) increase hydrophobicity but may reduce solubility in polar solvents, critical for pharmaceutical formulations .
- Synergistic Additives: DPI’s positive effect on dimethylamino-containing compounds () suggests that this compound could benefit from similar co-agents in polymerization.
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